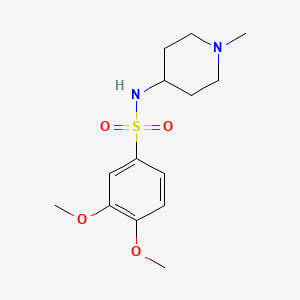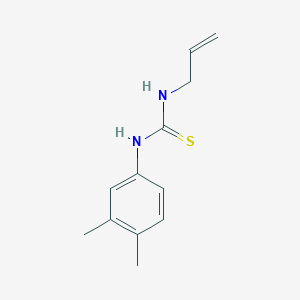![molecular formula C23H18N4OS B4976279 N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea (DBPT) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative of phenazine, which has been found to exhibit various biological activities.
科学研究应用
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been studied for its potential applications in various fields of scientific research, including cancer therapy, antimicrobial activity, and enzyme inhibition. Studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
作用机制
The mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea is not fully understood, but it is believed to be related to its ability to induce oxidative stress and DNA damage in cancer cells. N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It has also been found to induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. In vivo studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of using N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for research on N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential applications in combination therapy with other anticancer agents, and the exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea and to identify its molecular targets in cancer cells.
合成方法
The synthesis of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea involves the reaction of 2-hydroxyethyl isothiocyanate with dibenzo[a,c]phenazine-5,10-dione in the presence of a base catalyst. The reaction yields N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea as a yellow solid with a melting point of 215-217°C. The purity of the compound can be determined by thin-layer chromatography and spectroscopic techniques such as UV-Vis and NMR.
属性
IUPAC Name |
1-(2-hydroxyethyl)-3-phenanthro[9,10-b]quinoxalin-11-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c28-12-11-24-23(29)25-14-9-10-19-20(13-14)27-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)26-19/h1-10,13,28H,11-12H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWINPJHWPNZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)NC(=S)NCCO)N=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4976197.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)

![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)

![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)


![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)
![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)